Taspoglutide

Type 2 Diabetes GLP-1 Receptor Agonist Glycemic Control

Procure Taspoglutide (CAS 275371-94-3) as a critical comparator in GLP-1 pharmacology. Its unique Aib-stabilized structure ensures DPP-4 resistance and provides a benchmark for efficacy-toxicity studies. Ideal for investigating peptide immunogenicity and injection site bioavailability.

Molecular Formula C152H232N40O45
Molecular Weight 3339.7 g/mol
CAS No. 275371-94-3
Cat. No. B612308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaspoglutide
CAS275371-94-3
SynonymsUNII-2PHK27IP3B
Molecular FormulaC152H232N40O45
Molecular Weight3339.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C152H232N40O45/c1-20-78(10)119(145(233)168-81(13)125(213)174-105(63-87-66-162-92-39-28-27-38-90(87)92)134(222)176-101(59-75(4)5)135(223)187-117(76(6)7)143(231)173-95(41-30-32-56-154)142(230)192-152(18,19)148(236)184-93(122(157)210)42-33-57-161-150(158)159)189-136(224)103(60-84-34-23-21-24-35-84)177-131(219)99(50-54-115(206)207)172-130(218)94(40-29-31-55-153)170-124(212)80(12)166-123(211)79(11)167-129(217)98(47-51-110(156)199)169-111(200)68-163-127(215)96(48-52-113(202)203)171-132(220)100(58-74(2)3)175-133(221)102(62-86-43-45-89(198)46-44-86)178-139(227)107(70-193)181-141(229)109(72-195)182-144(232)118(77(8)9)188-138(226)106(65-116(208)209)179-140(228)108(71-194)183-147(235)121(83(15)197)190-137(225)104(61-85-36-25-22-26-37-85)180-146(234)120(82(14)196)186-112(201)69-164-128(216)97(49-53-114(204)205)185-149(237)151(16,17)191-126(214)91(155)64-88-67-160-73-165-88/h21-28,34-39,43-46,66-67,73-83,91,93-109,117-121,162,193-198H,20,29-33,40-42,47-65,68-72,153-155H2,1-19H3,(H2,156,199)(H2,157,210)(H,160,165)(H,163,215)(H,164,216)(H,166,211)(H,167,217)(H,168,233)(H,169,200)(H,170,212)(H,171,220)(H,172,218)(H,173,231)(H,174,213)(H,175,221)(H,176,222)(H,177,219)(H,178,227)(H,179,228)(H,180,234)(H,181,229)(H,182,232)(H,183,235)(H,184,236)(H,185,237)(H,186,201)(H,187,223)(H,188,226)(H,189,224)(H,190,225)(H,191,214)(H,192,230)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-,119-,120-,121-/m0/s1
InChIKeyWRGVLTAWMNZWGT-VQSPYGJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Taspoglutide (CAS 275371-94-3): Long-Acting Once-Weekly GLP-1 Receptor Agonist for Type 2 Diabetes Research


Taspoglutide is an investigational, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for once-weekly subcutaneous administration in type 2 diabetes mellitus [1]. As a human-sequence-based peptide analog engineered with α-aminoisobutyric acid (Aib) substitutions replacing Ala8 and Gly35 of native hGLP-1(7-36)NH₂, it shares 93% sequence homology with the endogenous hormone [2]. Taspoglutide exhibits high in vitro potency at the hGLP-1 receptor (EC₅₀ = 0.06 nM) and demonstrates full resistance to dipeptidyl peptidase-4 (DPP-4) cleavage, resulting in an extended in vitro plasma half-life of 9.8 hours compared to 50 minutes for native GLP-1 [3]. The compound was co-developed by Ipsen and Roche under the T-emerge Phase III clinical program, which enrolled over 7,000 patients across nine randomized controlled trials [4]. While clinical development was terminated in September 2010 due to gastrointestinal tolerability issues and hypersensitivity reactions, taspoglutide remains a valuable reference compound for GLP-1 receptor pharmacology research and comparative efficacy studies [5].

Why Taspoglutide Cannot Be Substituted by Alternative GLP-1 Receptor Agonists: A Comparative Procurement Perspective


GLP-1 receptor agonists are not interchangeable compounds for research or clinical investigation purposes, despite belonging to the same pharmacological class. Taspoglutide exhibits a distinct molecular architecture—engineered via Aib substitutions at positions 8 and 35 of the hGLP-1(7-36)NH₂ backbone—which confers unique pharmacokinetic and pharmacodynamic properties not replicated by liraglutide (acylated with a C16 fatty acid chain for albumin binding), exenatide (exendin-4 based with 53% homology to human GLP-1), or dulaglutide (GLP-1-Fc fusion protein) [1]. Critically, taspoglutide's development history provides a rare, extensively documented dataset on the efficacy-toxicity trade-off in GLP-1 receptor agonism, offering researchers a unique benchmark for understanding structure-tolerability relationships that cannot be extrapolated from approved agents [2]. Furthermore, head-to-head clinical trial data from the T-emerge program demonstrate that taspoglutide achieved quantitatively distinct glycemic efficacy relative to active comparators including exenatide twice daily and sitagliptin—differences that are compound-specific and not representative of the broader GLP-1 class [3]. For investigators conducting comparative pharmacology studies, meta-analyses of GLP-1 agonist efficacy, or immunogenicity research on peptide therapeutics, substituting taspoglutide with another analog would fundamentally alter experimental outcomes and invalidate cross-study comparisons [4].

Quantitative Comparative Evidence: Taspoglutide Versus GLP-1 Receptor Agonist Comparators


Superior HbA1c Reduction Versus Exenatide Twice Daily in Head-to-Head Phase III Trial

In the T-EMERGE 2 Phase III head-to-head trial, taspoglutide 10 mg once weekly demonstrated significantly greater reduction in HbA1c compared to exenatide 10 μg twice daily over 24 weeks of treatment [1]. This direct comparative trial established taspoglutide's superior glycemic efficacy against an established GLP-1 receptor agonist comparator in treatment-experienced type 2 diabetes patients inadequately controlled on metformin.

Type 2 Diabetes GLP-1 Receptor Agonist Glycemic Control

Superior HbA1c Reduction Versus Sitagliptin (DPP-4 Inhibitor) in Phase III T-EMERGE 4 Trial

In the T-EMERGE 4 Phase III trial (n=636 patients), both taspoglutide 10 mg and 20 mg once weekly demonstrated superiority to sitagliptin 100 mg daily in reducing HbA1c from baseline at 24 weeks [1]. This head-to-head comparison across distinct incretin-based mechanisms (GLP-1 receptor agonism versus DPP-4 inhibition) quantifies the differential glycemic impact achievable with direct receptor activation.

Type 2 Diabetes Incretin Therapy Comparative Efficacy

Non-Inferior HbA1c Reduction Versus Insulin Glargine with Superior Weight Loss Profile

The T-EMERGE 5 Phase III open-label active-controlled trial (n=1,049 patients) demonstrated that once-weekly taspoglutide was non-inferior to once-daily insulin glargine in reducing HbA1c over 24 weeks when added to metformin in patients failing metformin or sulfonylurea therapy [1]. While achieving comparable glycemic control, taspoglutide treatment was associated with weight loss rather than the weight gain typically observed with insulin therapy initiation—a differentiated clinical profile relevant for obesity research applications.

Type 2 Diabetes GLP-1 Agonist Insulin Comparison

Highest Ranked HbA1c and Body Weight Reduction Among Once-Weekly GLP-1 Agonists in Network Meta-Analysis

A systematic review and network meta-analysis of 34 randomized controlled trials (21,126 participants) comparing once-weekly GLP-1 receptor agonists found that taspoglutide 20 mg, dulaglutide 1.5 mg, and once-weekly exenatide demonstrated the greatest efficacy for reducing HbA1c, fasting plasma glucose, and body weight among the class [1]. Specifically, dulaglutide 1.5 mg and taspoglutide 10 mg achieved the largest HbA1c reduction versus placebo (−0.4%; 95% CI −0.7% to −0.2%), while taspoglutide 20 mg and dulaglutide 0.75 mg produced the greatest body weight reduction (−1.5 kg; 95% CI −2.2 to −0.8 kg) [2].

Type 2 Diabetes Network Meta-Analysis Comparative Efficacy

Injection Site-Dependent Bioavailability: 41% Higher Exposure via Upper Arm Versus Abdomen

A three-way crossover study in 60 healthy overweight/obese subjects evaluated the relative bioavailability of a single 20 mg subcutaneous dose of taspoglutide injected into the abdomen, upper arm, or thigh [1]. Geometric mean AUClast values were 44.2 ng·h/mL (abdomen), 61.2 ng·h/mL (upper arm), and 50.0 ng·h/mL (thigh). The relative bioavailability for upper arm versus abdomen was 1.41 (90% CI: 1.22–1.62), and for thigh versus abdomen was 1.13 (90% CI: 0.98–1.31). Corresponding Cmax values were 0.268 ng/mL (abdomen), 0.382 ng/mL (upper arm), and 0.341 ng/mL (thigh), with upper arm Cmax 43% higher than abdomen (geometric mean ratio 1.43; 90% CI: 1.24–1.64). Notably, abdominal injection was associated with the lowest incidence of nausea and vomiting.

Pharmacokinetics Bioavailability Subcutaneous Administration

Significantly Elevated Discontinuation Risk Relative to All Other GLP-1 Agonists

A 2023 Bayesian network meta-analysis of 71 RCTs (29,105 patients) evaluating GLP-1 analogs for weight loss found that taspoglutide carried a significantly elevated risk of treatment discontinuation compared to all other aGLP1 agents [1]. The odds ratio for discontinuation with taspoglutide was 4.76 (95% CrI: 1.39–17.72), representing the highest discontinuation risk among all evaluated agents. For comparison, exenatide showed an OR of 2.54 (95% CrI: 1.6–4.21), liraglutide ≤1.8 mg showed an OR of 2.19 (95% CrI: 1.51–3.3), and lixisenatide demonstrated the lowest risk (SUCRA 0.848). In a separate network meta-analysis of once-weekly GLP-1RAs, taspoglutide 20 mg was associated with the highest risk of nausea, with odds ratios ranging from 1.9 to 5.9 compared to other agents [2].

Safety Tolerability Treatment Discontinuation

Optimized Research Applications for Taspoglutide: Evidence-Driven Procurement Scenarios


Comparative Efficacy Benchmarking in GLP-1 Receptor Agonist Meta-Analyses

Investigators conducting systematic reviews or network meta-analyses of GLP-1 receptor agonists should procure taspoglutide as a critical comparator for establishing the upper bound of glycemic and weight loss efficacy. As demonstrated in the Zaccardi et al. network meta-analysis, taspoglutide 20 mg ranks among the most efficacious once-weekly agents for HbA1c reduction (−0.4% vs. placebo) and body weight reduction (−1.5 kg vs. placebo), providing a quantitative efficacy ceiling against which newer agents can be benchmarked [1]. The compound's well-documented T-emerge Phase III dataset (9 trials, 7,056 patients) offers statistically robust comparator data for inclusion in evidence synthesis research.

Structure-Tolerability Relationship Studies in Peptide Therapeutic Development

Taspoglutide presents a uniquely valuable reference compound for academic and pharmaceutical researchers investigating the relationship between peptide structural modifications and gastrointestinal tolerability or immunogenicity. The compound's elevated discontinuation risk (OR 4.76; 95% CrI 1.39–17.72) and nausea risk (OR up to 5.9 versus comparators) are quantitatively established in large-scale meta-analyses [2]. Unlike approved GLP-1 agonists whose development datasets remain partially proprietary, taspoglutide's complete efficacy-safety profile—including the 23 documented serious hypersensitivity reactions among 3,000 patients—is publicly accessible, enabling rigorous structure-toxicity correlation studies without commercial confidentiality barriers [3].

Pharmacokinetic Research on Subcutaneous Peptide Absorption and Site-Specific Bioavailability

Researchers investigating subcutaneous peptide delivery optimization should utilize taspoglutide as a model compound given the extensive site-specific bioavailability data available. The Sturm-Pellanda et al. study provides precise quantitative parameters: 41% higher systemic exposure (AUClast ratio 1.41) and 43% higher Cmax with upper arm versus abdominal injection [4]. This well-characterized site-dependent pharmacokinetic profile—coupled with documented period effects showing decreasing exposure with repeated dosing (period 2/period 1 ratio 0.44; period 3/period 1 ratio 0.32)—makes taspoglutide an ideal reference standard for studying absorption variability, injection site optimization, and anti-drug antibody effects on pharmacokinetics [4].

In Vitro DPP-4 Resistance and Receptor Pharmacology Studies

For in vitro pharmacology investigations requiring a DPP-4-resistant GLP-1 receptor agonist with native-like receptor binding properties, taspoglutide offers a distinct experimental tool. The compound demonstrates full resistance to DPP-4 cleavage (no degradation after 1-hour incubation with purified enzyme) while maintaining binding affinity comparable to native hGLP-1(7-36)NH₂ (Kd 1.1 ± 0.2 nM versus 1.5 ± 0.3 nM) and equivalent cAMP stimulation potency (EC₅₀ 0.06 nM versus 0.08 nM) [5]. Unlike acylated analogs (liraglutide, semaglutide) that rely on albumin binding for extended duration, taspoglutide's sustained activity derives from intrinsic structural stabilization via Aib substitutions, making it uniquely suitable for receptor binding studies requiring a non-acylated, DPP-4-resistant agonist [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taspoglutide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.